Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features a triazole ring, a urea derivative, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 2,6-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.
Triazole Ring Formation: The urea derivative is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with dimethyl oxalate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate: shares structural similarities with other triazole and urea derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of a triazole ring, urea derivative, and dimethylphenyl group in a single molecule is unique and contributes to its distinct chemical and biological properties.
- Functional Uniqueness : Its ability to modulate multiple signaling pathways and its potential applications in diverse fields make it a compound of significant interest.
Biological Activity
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.
The synthesis of this compound involves several steps:
- Formation of the Urea Derivative : The reaction of 2,6-dimethylphenyl isocyanate with an appropriate amine yields the urea derivative.
- Triazole Ring Formation : The urea derivative is reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
- Esterification : Finally, esterification of the triazole compound with dimethyl oxalate produces the desired product.
The compound's structure includes a triazole ring, a urea derivative, and a dimethylphenyl group, which contribute to its unique chemical properties .
This compound exhibits biological activity through its interaction with specific molecular targets. It has been noted for its potential anti-inflammatory and anticancer properties. The mechanism likely involves modulation of various signaling pathways related to cell proliferation and apoptosis .
Antitrypanosomal Activity
Recent studies have highlighted the trypanocidal potential of triazole derivatives. For instance, compounds similar to this compound showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reported IC50 values indicating potent activity against both trypomastigotes and intracellular amastigotes .
Applications in Medicinal Chemistry
This compound is being investigated for:
- Drug Design : Its structural motifs are being explored as pharmacophores in developing new therapeutic agents.
- Biochemical Assays : The compound serves as a probe in enzyme interaction studies and protein-ligand binding assays .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Structure | Contains a triazole ring and urea derivative | Other triazoles |
Activity | Anti-inflammatory and anticancer properties | Varies by compound |
Application | Used in drug design and biochemical assays | Varies by compound |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- A study focusing on 1,2,3-triazole analogs demonstrated their efficacy against T. cruzi with IC50 values significantly lower than traditional treatments .
- Research into antioxidant properties of triazole-containing compounds revealed moderate antioxidant activity that could be enhanced by structural modifications .
Properties
IUPAC Name |
dimethyl 1-[2-[(2,6-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c1-9-6-5-7-10(2)12(9)19-17(26)18-11(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWCFUWGLCDJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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